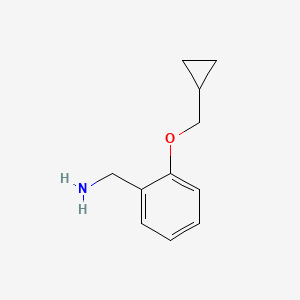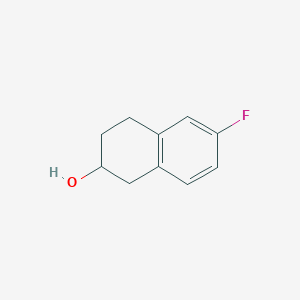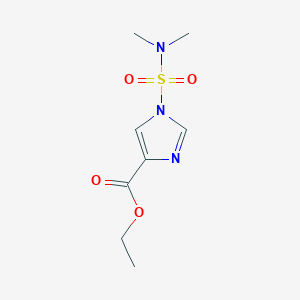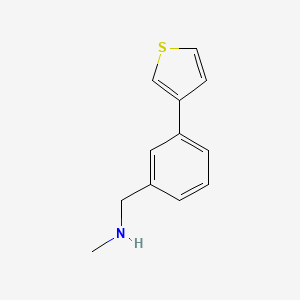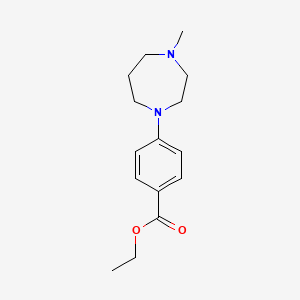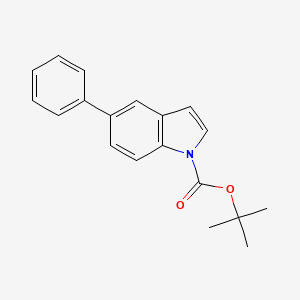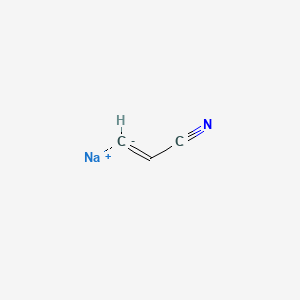
Sodium;prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is widely used in various industrial applications due to its unique chemical properties and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;prop-2-enenitrile involves two main steps:
Polymerization of 2-Propenenitrile (Acrylonitrile): This step involves the polymerization of acrylonitrile to form polyacrylonitrile.
Hydrolysis to Form the Sodium Salt: The polyacrylonitrile is then subjected to hydrolysis in the presence of a sodium hydroxide solution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Sodium;prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The carboxylate groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives of the polymer .
Scientific Research Applications
Sodium;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and fibers.
Mechanism of Action
The mechanism of action of Sodium;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The carboxylate groups in the polymer can form ionic bonds with metal ions, making it useful in applications such as water treatment and metal ion sequestration . Additionally, the polymer’s structure allows it to interact with biological molecules, making it suitable for biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Polyacrylic Acid: Similar in structure but lacks the nitrile groups present in Sodium;prop-2-enenitrile.
Polyacrylamide: Contains amide groups instead of nitrile groups.
Sodium Polyacrylate: Similar in having sodium carboxylate groups but differs in the polymer backbone.
Uniqueness
This compound is unique due to its combination of nitrile and carboxylate groups, which impart distinct chemical properties and reactivity. This makes it particularly versatile for a wide range of applications, from industrial to biomedical .
Properties
CAS No. |
61788-39-4 |
|---|---|
Molecular Formula |
C3H2NNa |
Molecular Weight |
75.04 g/mol |
IUPAC Name |
sodium;prop-2-enenitrile |
InChI |
InChI=1S/C3H2N.Na/c1-2-3-4;/h1-2H;/q-1;+1 |
InChI Key |
NTOWCTQVNUDKBY-UHFFFAOYSA-N |
SMILES |
[CH-]=CC#N.[Na+] |
Canonical SMILES |
[CH-]=CC#N.[Na+] |
Key on ui other cas no. |
61788-39-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


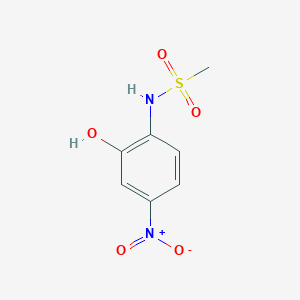
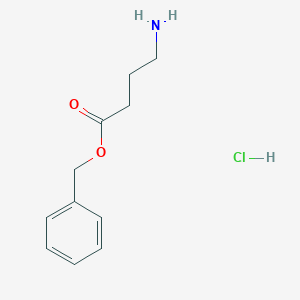

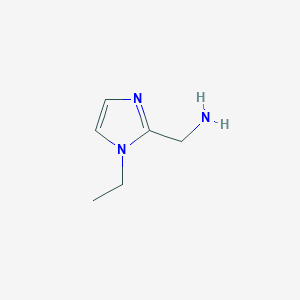


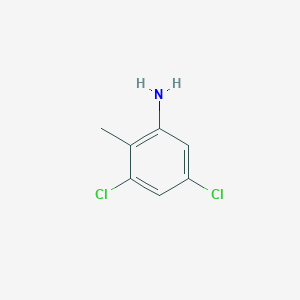
![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)
